Methyl 6-bromo-4-methylquinoline-2-carboxylate
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Overview
Description
Methyl 6-bromo-4-methylquinoline-2-carboxylate is an organic compound with the molecular formula C12H10BrNO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-4-methylquinoline-2-carboxylate typically involves the bromination of 4-methylquinoline-2-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-4-methylquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: The major product is 6-bromo-4-methylquinoline-2-carboxylic acid.
Reduction Reactions: The major product is 6-bromo-4-methylquinoline.
Scientific Research Applications
Methyl 6-bromo-4-methylquinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, antiviral, and anticancer compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators
Mechanism of Action
The mechanism of action of Methyl 6-bromo-4-methylquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the quinoline ring system play crucial roles in its binding affinity and selectivity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromoquinoline-4-carboxylate
- Methyl 4-bromoquinoline-6-carboxylate
- Methyl 6-bromo-2-methylquinoline-4-carboxylate
Uniqueness
Methyl 6-bromo-4-methylquinoline-2-carboxylate is unique due to the presence of both a bromine atom and a methyl group on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern allows for unique interactions with biological targets and distinct chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C12H10BrNO2 |
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Molecular Weight |
280.12 g/mol |
IUPAC Name |
methyl 6-bromo-4-methylquinoline-2-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-7-5-11(12(15)16-2)14-10-4-3-8(13)6-9(7)10/h3-6H,1-2H3 |
InChI Key |
CXCGWFIJHFSAPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Br)C(=O)OC |
Origin of Product |
United States |
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